molecular formula C14H15F2NO B2355975 1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2176843-92-6

1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2355975
CAS No.: 2176843-92-6
M. Wt: 251.277
InChI Key: GXVVOHVWYJKWFI-UHFFFAOYSA-N
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Description

1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,4-difluorophenyl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 3-(3,4-difluorophenyl)piperidine. This intermediate is then subjected to a condensation reaction with prop-2-en-1-one under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)piperidin-4-one: This compound shares a similar piperidine ring structure but lacks the prop-2-en-1-one moiety.

    3-(3,4-Difluorophenyl)piperidine: This compound is an intermediate in the synthesis of this compound and lacks the prop-2-en-1-one moiety.

    1-(3,5-Difluorophenyl)ethanone: This compound has a similar difluorophenyl group but differs in the rest of the molecular structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(3,4-difluorophenyl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO/c1-2-14(18)17-7-3-4-11(9-17)10-5-6-12(15)13(16)8-10/h2,5-6,8,11H,1,3-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVVOHVWYJKWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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